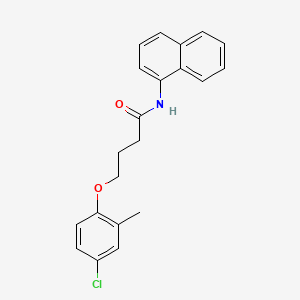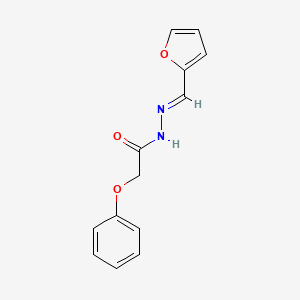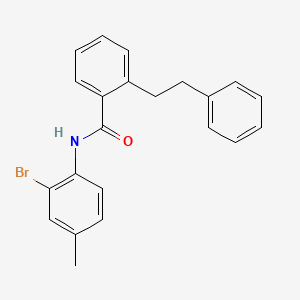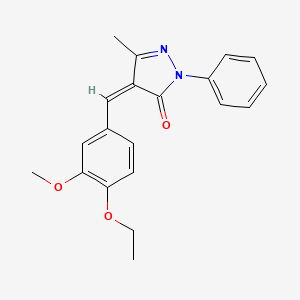![molecular formula C12H10Br2N4O2 B11691942 N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11691942.png)
N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dibromo-5-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.
Scientific Research Applications
N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: It has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C12H10Br2N4O2 |
|---|---|
Molecular Weight |
402.04 g/mol |
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-6-2-10(17-16-6)12(20)18-15-5-7-3-11(19)9(14)4-8(7)13/h2-5,19H,1H3,(H,16,17)(H,18,20)/b15-5+ |
InChI Key |
ANEACCRKCMAAPK-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11691861.png)
![(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691879.png)
![5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691885.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11691887.png)
![N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691893.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11691896.png)




![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)

![2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)
